

Distribution of Leu-Enkephalin in the brain and peripheral tissues

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Distribution of Leu-Enkephalin: A Technical Guide for Researchers

An in-depth guide on the distribution of **Leu-Enkephalin** in the brain and peripheral tissues, detailing quantitative data, experimental methodologies, and signaling pathways for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the distribution of **Leu-Enkephalin**, an endogenous opioid pentapeptide, throughout the central and peripheral nervous systems. Sourced from extensive scientific literature, this document summarizes quantitative data on **Leu-Enkephalin** concentrations in various tissues, offers detailed experimental protocols for its detection and quantification, and illustrates its key signaling pathways.

Quantitative Distribution of Leu-Enkephalin

Leu-Enkephalin is widely distributed in the brain and peripheral tissues, with its concentration varying significantly across different regions. The following tables summarize the quantitative data on **Leu-Enkephalin** distribution in the brain of various species and in human peripheral tissues. These values have been compiled from multiple studies and are presented to facilitate comparison. Methodological differences across studies, including species, tissue preparation, and assay techniques, should be considered when interpreting these data.

Table 1: Distribution of Leu-Enkephalin in the Brain of Various Species

Brain Region	Guinea-Pig (pmol/g wet wt)	Rabbit (pmol/g wet wt)	Rat (pmol/g wet wt)	Human (pmol/g wet wt)
Striatum (Caudate/Putamen/Globus Pallidus)	237 ± 31	358 ± 45	-	76 - 650
Hypothalamus	134 ± 18	157 ± 20	Decreased with stress	High concentrations
Substantia Nigra	-	-	-	High concentrations
Amygdala	-	-	-	High concentrations
Pituitary	-	-	Decreased with stress	High concentrations
Infundibular Stalk	-	-	-	High concentrations
Hippocampus	44 ± 6	39 ± 5	-	-
Cerebral Cortex	18 ± 2	21 ± 3	-	23 - 49 (Frontal Cortex)
Cerebellum	4.0 ± 0.5	4.0 ± 0.5	-	23 - 49
Spinal Cord	-	-	-	Present

Data for Guinea-Pig and Rabbit are from Hughes et al. (1977) and were determined by bioassay after separation.[1][2][3] Data for Rat is from a study on stress-induced changes measured by radioimmunoassay (RIA), which noted significant decreases in the hypothalamus and pituitary under stress conditions.[4] Human brain data is from a study using a specific radioimmunoassay and shows a range of concentrations.[5]

Table 2: Leu-Enkephalin in Human Cerebrospinal Fluid and Plasma

Fluid	Concentration	Method
Cerebrospinal Fluid (CSF)	0.5 - 30 pmol/l	Radioimmunoassay (RIA) with HPLC separation
Plasma	54 ± 10 pg/ml (fasting)	Radioimmunoassay (RIA)

CSF data is from patients with chronic pain. Plasma concentrations were measured in fasting individuals.

Table 3: Distribution of Leu-Enkephalin in Peripheral Tissues

Tissue	Finding	Species
Gastrointestinal Tract	Present in nerves of smooth muscle, particularly in the myenteric plexus. Also found in endocrine cells in several species. High concentrations at the pyloric junction.	Various (including human, pig, rat, mouse)
Pancreas	Detected in the exocrine parenchyma.	Porcine
Adrenal Gland	Large amounts of Leu-Enkephalin are generated from proenkephalin.	Rat
Immune Cells	Opioid peptides, including enkephalins, are expressed in immune cells.	General

Experimental Protocols

The quantification and localization of **Leu-Enkephalin** rely on a variety of sophisticated experimental techniques. Below are detailed methodologies for some of the key experiments cited in the literature.

Radioimmunoassay (RIA) for **Leu-Enkephalin** Quantification

Radioimmunoassay is a highly sensitive method used to measure the concentration of antigens, such as **Leu-Enkephalin**.

Principle: This technique is a competitive binding assay. A known quantity of radioactively labeled **Leu-Enkephalin** (tracer) competes with unlabeled **Leu-Enkephalin** (from the sample or standard) for a limited number of binding sites on a specific antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of unlabeled **Leu-Enkephalin** in the sample.

Detailed Protocol:

- Sample Preparation:
 - Tissue: Homogenize tissue in 0.1 M HCl. Centrifuge the homogenate and collect the supernatant.
 - Plasma: Acidify plasma with an equal volume of buffer A (e.g., 1% trifluoroacetic acid). Centrifuge to remove precipitated proteins.
 - Extraction (Optional but recommended for complex samples): Load the acidified supernatant onto a pre-activated C18 Sep-Pak column. Wash the column to remove interfering substances. Elute the enkephalins with a solvent like methanol. Evaporate the eluate to dryness and reconstitute in RIA buffer.
- Assay Procedure:
 - Prepare a standard curve using known concentrations of synthetic **Leu-Enkephalin**.
 - In duplicate tubes, pipette RIA buffer, standard or unknown sample, primary antibody (raised against **Leu-Enkephalin**), and radioactively labeled **Leu-Enkephalin** (e.g., ^{125}I -

Leu-Enkephalin).

- Include control tubes for total counts (TC; only tracer) and non-specific binding (NSB; no primary antibody).
- Incubate the mixture for 16-24 hours at 4°C to allow for competitive binding.
- Separation of Bound and Free Ligand:
 - Add a secondary antibody (e.g., goat anti-rabbit IgG) and normal rabbit serum to precipitate the primary antibody-antigen complex.
 - Incubate for a sufficient time to allow precipitation.
 - Centrifuge the tubes at approximately 1700 x g for 20 minutes at 4°C to pellet the antibody-bound fraction.
- Counting and Data Analysis:
 - Carefully decant or aspirate the supernatant containing the free tracer.
 - Measure the radioactivity of the pellet in a gamma counter.
 - Construct a standard curve by plotting the percentage of bound tracer against the concentration of the standards.
 - Determine the concentration of **Leu-Enkephalin** in the unknown samples by interpolating their percentage of bound tracer on the standard curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for **Leu-Enkephalin** Quantification

LC-MS/MS offers high specificity and sensitivity for the quantification of peptides like **Leu-Enkephalin**, especially in complex biological matrices.

Principle: This method combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. The sample is first injected into an HPLC system where **Leu-Enkephalin** is separated from other components. The eluent is then

introduced into a mass spectrometer, where the peptide is ionized, selected, fragmented, and the resulting fragment ions are detected. Quantification is typically achieved using multiple reaction monitoring (MRM).

Detailed Protocol:

- Sample Preparation:
 - Plasma: A simple protein precipitation step is often sufficient. Add a precipitation solvent (e.g., acetonitrile) to the plasma sample.
 - Vortex and centrifuge to pellet the precipitated proteins.
 - Collect the supernatant for analysis.
 - An internal standard, such as a stable isotope-labeled **Leu-Enkephalin**, should be added at the beginning of the sample preparation to account for variability.
- Liquid Chromatography (LC):
 - Use a suitable reversed-phase HPLC column (e.g., C18).
 - Establish a gradient elution profile using two mobile phases, typically water with a small percentage of formic acid (Mobile Phase A) and acetonitrile with a small percentage of formic acid (Mobile Phase B). The gradient is designed to effectively separate **Leu-Enkephalin** from other sample components.
- Mass Spectrometry (MS):
 - The HPLC system is coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
 - Tuning and Optimization: Infuse a standard solution of **Leu-Enkephalin** to optimize the MS parameters, including capillary voltage, cone voltage, and collision energy.
 - Multiple Reaction Monitoring (MRM): Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for **Leu-Enkephalin** and its internal standard. For **Leu-Enkephalin** (molecular weight ~555.6 Da), a common transition is monitoring the

singly charged precursor ion (m/z 556.4) and specific fragment ions (e.g., m/z 278.2 and 397.3).

- Data Analysis:
 - Generate a standard curve by analyzing a series of known concentrations of **Leu-Enkephalin**.
 - Integrate the peak areas for the specific MRM transitions of **Leu-Enkephalin** and the internal standard in both the standards and the unknown samples.
 - Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
 - Determine the concentration of **Leu-Enkephalin** in the unknown samples by plotting their peak area ratios against the standard curve.

Immunohistochemistry (IHC) for Localization of Leu-Enkephalin

IHC is a powerful technique for visualizing the distribution and localization of specific proteins within tissue sections.

Principle: This method uses specific antibodies to detect **Leu-Enkephalin** in situ. An antibody against **Leu-Enkephalin** is applied to a thin tissue section. This primary antibody is then detected by a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore. The location of the antigen is then visualized by adding a substrate that the enzyme converts into a colored precipitate or by exciting the fluorophore with a specific wavelength of light.

Detailed Protocol:

- Tissue Preparation:
 - **Fixation:** Perfuse the animal with a fixative solution (e.g., 4% paraformaldehyde) to preserve tissue morphology and antigenicity. For immersion fixation, use a 10% formalin solution for 4-8 hours at room temperature.

- Dehydration and Embedding: Dehydrate the fixed tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
- Sectioning: Cut thin sections (5-15 μm) of the paraffin-embedded tissue using a microtome and mount them on adhesive-coated slides.
- Deparaffinization and Rehydration:
 - Immerse the slides in xylene to remove the paraffin.
 - Rehydrate the sections by immersing them in a series of decreasing concentrations of ethanol, followed by a final rinse in water.
- Antigen Retrieval (if necessary):
 - Formalin fixation can create cross-links that mask the antigenic epitopes. To unmask them, perform antigen retrieval.
 - Heat-Induced Epitope Retrieval (HIER): Immerse the slides in a retrieval solution (e.g., 10mM sodium citrate buffer, pH 6.0) and heat them in a water bath, pressure cooker, or microwave.
- Immunostaining:
 - Blocking: Incubate the sections with a blocking solution (e.g., normal serum from the species in which the secondary antibody was raised) to prevent non-specific antibody binding.
 - Primary Antibody Incubation: Incubate the sections with a primary antibody specific for **Leu-Enkephalin** at its optimal dilution for several hours at room temperature or overnight at 4°C.
 - Secondary Antibody Incubation: After washing to remove the unbound primary antibody, incubate the sections with a biotinylated or enzyme-conjugated secondary antibody.
 - Detection:

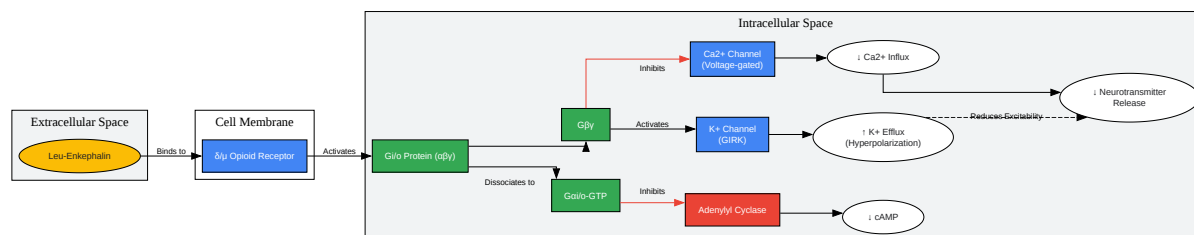
- For enzyme-conjugated secondary antibodies: Incubate with a substrate-chromogen solution (e.g., DAB for HRP) to produce a colored precipitate at the site of the antigen.
- For biotinylated secondary antibodies: Incubate with an avidin-biotin-enzyme complex followed by the substrate-chromogen.
- For fluorescent detection: Use a fluorophore-conjugated secondary antibody and visualize under a fluorescence microscope.
- Counterstaining, Dehydration, and Mounting:
 - Counterstain the sections with a nuclear stain (e.g., hematoxylin) to visualize cell nuclei.
 - Dehydrate the stained sections through a series of graded ethanol solutions and clear in xylene.
 - Mount a coverslip on the slide using a permanent mounting medium.
- Microscopy and Analysis:
 - Examine the slides under a light or fluorescence microscope to determine the localization and distribution of **Leu-Enkephalin** immunoreactivity.

Signaling Pathways and Experimental Workflows

Leu-Enkephalin exerts its physiological effects by binding to and activating opioid receptors, primarily the δ -opioid receptor (δ OR) and to a lesser extent, the μ -opioid receptor (μ OR). These receptors are G-protein coupled receptors (GPCRs).

Leu-Enkephalin Signaling Pathway

The binding of **Leu-Enkephalin** to its receptor initiates a cascade of intracellular events that ultimately lead to a decrease in neuronal excitability.

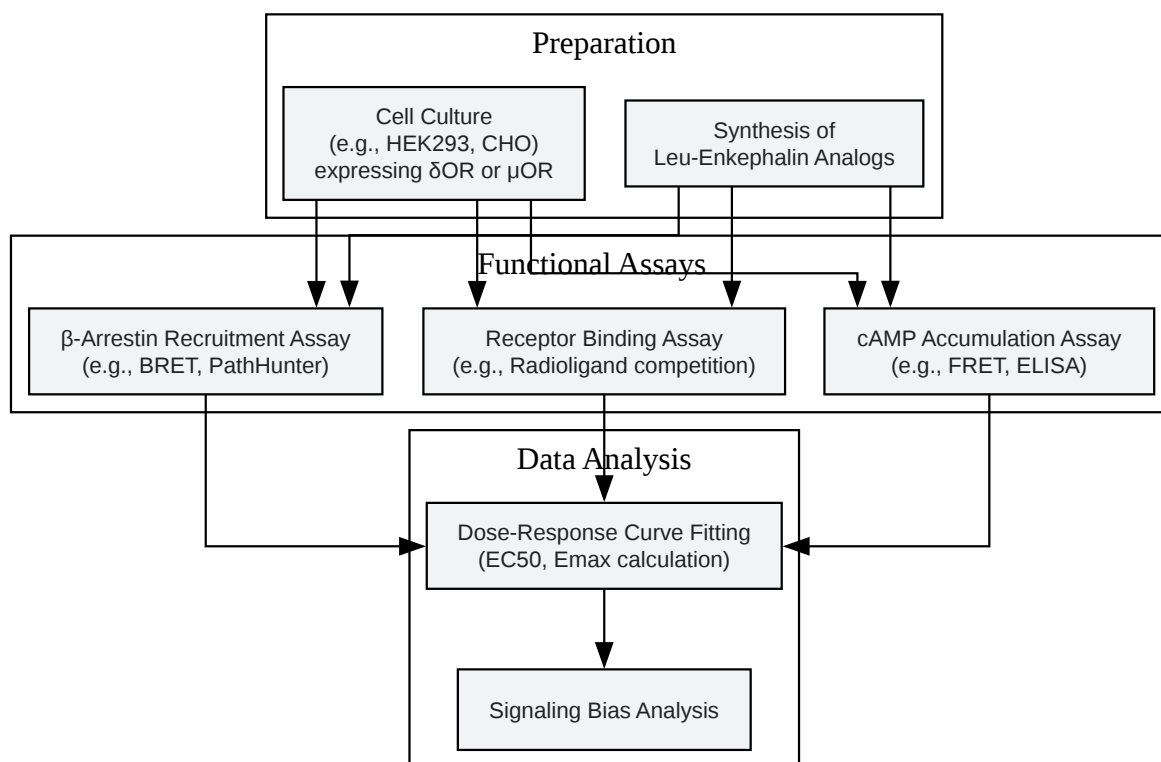


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Caption: **Leu-Enkephalin** signaling pathway.

Experimental Workflow for Studying Leu-Enkephalin Signaling

The following diagram illustrates a typical workflow for investigating the functional effects of **Leu-Enkephalin** on its target receptors.



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Caption: Workflow for functional characterization of **Leu-Enkephalin**.

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